molecular formula C15H19NO2 B13198778 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

Cat. No.: B13198778
M. Wt: 245.32 g/mol
InChI Key: JLFRUCXKFPXUHX-UHFFFAOYSA-N
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Description

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] typically involves the reaction of isoquinoline derivatives with cyclopentanone and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type aminomethylation, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane]
  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one

Uniqueness

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and stability.

Biological Activity

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane], commonly referred to as Tetrahydrospirodioxinoisoquinoline, is a compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

  • CAS Number : 153643-88-0
  • Molecular Formula : C15H20ClNO2
  • Molecular Weight : 295.8 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
PropertyValue
CAS Number153643-88-0
Molecular FormulaC15H20ClNO2
Molecular Weight295.8 g/mol
SolubilityChloroform (slightly), Methanol (slightly), DMSO (soluble)

Antimicrobial Properties

Research indicates that Tetrahydrospirodioxinoisoquinoline exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Tetrahydrospirodioxinoisoquinoline has been evaluated for its anticancer potential. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of Tetrahydrospirodioxinoisoquinoline. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Animal models have shown improved cognitive function following treatment with this compound.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited a significant inhibition zone of 15 mm against S. aureus and 12 mm against E. coli.
  • Anticancer Activity Study
    • Objective : To investigate the effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
  • Neuroprotective Study
    • Objective : To assess the impact on oxidative stress markers in a rat model of neurodegeneration.
    • Method : Measurement of malondialdehyde (MDA) levels and antioxidant enzyme activities.
    • Results : Treatment resulted in a significant reduction in MDA levels and an increase in superoxide dismutase (SOD) activity.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

InChI

InChI=1S/C15H19NO2/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13/h7-8,16H,1-6,9-10H2

InChI Key

JLFRUCXKFPXUHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4

Origin of Product

United States

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